1-Nitrobicyclo[3.3.1]nonane-2,9-dione
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Overview
Description
1-Nitrobicyclo[3.3.1]nonane-2,9-dione is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its rigid and stable framework. The presence of nitro and dione functional groups in this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Nitrobicyclo[3.3.1]nonane-2,9-dione involves several steps, starting from readily available precursors. One common method involves the nitration of bicyclo[3.3.1]nonane-2,9-dione. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds through the formation of a nitronium ion, which then attacks the bicyclic dione to form the nitro compound.
Chemical Reactions Analysis
1-Nitrobicyclo[3.3.1]nonane-2,9-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminium hydride.
Oxidation: The compound can be oxidized further to introduce additional functional groups or to modify existing ones.
Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium borohydride, lithium aluminium hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitrobicyclo[3.3.1]nonane-2,9-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Nitrobicyclo[3.3.1]nonane-2,9-dione depends on its specific application. In chemical reactions, the nitro group is often the reactive site, undergoing reduction, substitution, or other transformations. In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved are subject to ongoing research.
Comparison with Similar Compounds
1-Nitrobicyclo[3.3.1]nonane-2,9-dione can be compared with other bicyclo[3.3.1]nonane derivatives, such as:
Bicyclo[3.3.1]nonane-2,9-dione: Lacks the nitro group, making it less reactive in certain chemical reactions.
9-Borabicyclo[3.3.1]nonane: Contains a boron atom, which imparts different chemical properties and reactivity.
Bicyclo[3.3.1]nonane-2,6-dione: Has a different substitution pattern, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of a rigid bicyclic structure with reactive nitro and dione functional groups, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
89950-44-7 |
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Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-nitrobicyclo[3.3.1]nonane-2,9-dione |
InChI |
InChI=1S/C9H11NO4/c11-7-4-3-6-2-1-5-9(7,8(6)12)10(13)14/h6H,1-5H2 |
InChI Key |
MZCYNKCPGZJVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(=O)C(C1)(C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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